molecular formula C17H12F6O3 B1357666 Bis[4-(2,2,2-trifluoroethoxy)phenyl]methanone CAS No. 106107-31-7

Bis[4-(2,2,2-trifluoroethoxy)phenyl]methanone

Cat. No. B1357666
CAS RN: 106107-31-7
M. Wt: 378.26 g/mol
InChI Key: PPUHSOUWPQRTHL-UHFFFAOYSA-N
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Description

Bis[4-(2,2,2-trifluoroethoxy)phenyl]methanone, also known as TFEB, is a synthetic compound used in various fields of research and industry. It is used in the preparation of Flecainide intermediate .


Molecular Structure Analysis

Bis[4-(2,2,2-trifluoroethoxy)phenyl]methanone has a molecular formula of C17H12F6O3 and a molecular weight of 378.26 g/mol. It contains a total of 39 bonds; 27 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 ketone (aromatic), and 2 ethers (aromatic) .

Scientific Research Applications

Blue Thermally Activated Delayed Fluorescent Emitters

Bis(4-(9′-phenyl-9H,9′H-[3,3′-bicarbazol]-9-yl)phenyl)methanone (BPBCz) demonstrates potential in thermally activated delayed fluorescent (TADF) emitters for blue emission color. Its high quantum efficiencies in blue TADF devices underline its significance in display technologies (Kim, Choi, & Lee, 2016).

Novel Synthesis and Spectral Characterization

Research involving (3,4-bis((E)-(substituted-dichlorobenzylidene)amino) phenyl) (phenyl) methanone derivatives highlights innovative synthesis and spectral characterisation, indicating potential applications in material science (Enbaraj et al., 2021).

Memory Device Applications

A study synthesizing a novel tetra-amine, bis(4-(3,5-bis(4-amino-2-(trifluoromethyl)phenoxy)phenoxy)phenyl)methanone, led to its application in memory devices. This compound was used to produce hyperbranched polyimide, showing excellent solubility, thermal stability, and potential for use in memory storage technology (Tan et al., 2017).

Antibacterial and Antifungal Activities

The compound Bis (3-((E)-1-(2-hydroxyphenyl) ethylideneamino) phenyl) methanone was synthesized and evaluated for its antifungal and antibacterial activities. This application opens doors for potential therapeutic uses (Jalbout et al., 2006).

Crystal Structure Analysis

Investigations into the crystal structure of V-shaped ligands with N-heterocycles, including bis(4-(1H-imidazol-1-yl)phenyl)methanone, contribute to our understanding of molecular structures and their interactions. This knowledge is vital for applications in crystallography and materials science (Wang et al., 2017).

Antioxidant Properties in Medicinal Chemistry

The bromination of bis(3,4-dimethoxyphenyl)methanone led to the synthesis of bromophenols with effective antioxidant power. These findings have implications for their use in medicinal chemistry and therapeutic applications (Balaydın et al., 2010).

Fluorescence Switches for Chemical Sensing

Tetra(4-(diethylamino)phenyl)ethene, prepared from bis(4-(diethylamino)phenyl)methanone, shows promise as a fluorescent switch with potential applications in chemical sensing and environmental monitoring (Wang et al., 2015).

Heat Capacity in Molecular Crystals

The study of heat capacity in bis(4-fluorophenyl)methanone highlights the significant impact of impurities on the thermal behavior of molecular crystals. This research is crucial for understanding phase behavior in materials science (Saito, Huzisawa, & Ikemoto, 1998).

Optical Properties in Poly(amide-ether)s

Research into new poly(amide-ether)s bearing imidazole pendants, derived from bis(4-(4-amino-2-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)phenyl)methanone, contributes to the understanding of physical and optical properties of these polymers. These findings have potential applications in materials engineering and photonics (Ghaemy et al., 2013).

properties

IUPAC Name

bis[4-(2,2,2-trifluoroethoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F6O3/c18-16(19,20)9-25-13-5-1-11(2-6-13)15(24)12-3-7-14(8-4-12)26-10-17(21,22)23/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUHSOUWPQRTHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OCC(F)(F)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30602359
Record name Bis[4-(2,2,2-trifluoroethoxy)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis[4-(2,2,2-trifluoroethoxy)phenyl]methanone

CAS RN

106107-31-7
Record name Bis[4-(2,2,2-trifluoroethoxy)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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